molecular formula C11H11NO B14423569 2-Propynal, 3-[4-(dimethylamino)phenyl]- CAS No. 85609-01-4

2-Propynal, 3-[4-(dimethylamino)phenyl]-

Cat. No.: B14423569
CAS No.: 85609-01-4
M. Wt: 173.21 g/mol
InChI Key: GVLKAPCBSQMOHB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Propynal, 3-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-Propynal, 3-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-Propynal, 3-[4-(dimethylamino)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Propynal, 3-[4-(dimethylamino)phenyl]- involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The propynal group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules .

Properties

85609-01-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]prop-2-ynal

InChI

InChI=1S/C11H11NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,1-2H3

InChI Key

GVLKAPCBSQMOHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC=O

Origin of Product

United States

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